molecular formula C8H5F3O2 B053025 2-Methyl-3,4,6-trifluorobenzoic acid CAS No. 119916-22-2

2-Methyl-3,4,6-trifluorobenzoic acid

Cat. No. B053025
M. Wt: 190.12 g/mol
InChI Key: ZWSKKNZVRSHNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluorobenzoic acid derivatives typically involves multiple steps, including halogenation, carboxylation, and functional group transformations. For instance, the synthesis of 2,4,5-trifluorobenzoic acid is achieved through a continuous microflow process involving the generation of an aryl-Grignard reagent followed by reaction with gaseous CO2, resulting in high yields and purity . Similarly, 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids are synthesized via fluoride-mediated alkylation, with ion-exchange resins used to enhance purity without the need for chromatography . These methods could potentially be adapted for the synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of trifluorobenzoic acid derivatives is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of a newly synthesized tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, was established using these methods . These techniques would be essential in confirming the structure of 2-Methyl-3,4,6-trifluorobenzoic acid once synthesized.

Chemical Reactions Analysis

Trifluorobenzoic acid derivatives can undergo a variety of chemical reactions. For instance, electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile leads to the formation of a benzofuran derivative . Additionally, the synthesis of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid involves reactions such as oxidation, halogen exchange, and derivatization with alcohols or amines . These reactions demonstrate the reactivity of the benzoic acid core and the influence of substituents on the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluorobenzoic acid derivatives are influenced by their molecular structure. The presence of fluorine atoms and other substituents affects properties such as acidity, reactivity, and solubility. For example, the introduction of electron-withdrawing fluorine atoms increases the acidity of the benzoic acid moiety, which can be beneficial in certain pharmaceutical applications. The synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid discusses the optimization of reaction conditions to achieve high yield and purity, indicating the importance of controlling physical and chemical properties during synthesis .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries
    • Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .
    • Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Preparation of Photosensitizers, Medicines, and Pesticides

    • Summary of Application : 2,4,6-Trifluorobenzoic acid, a compound similar to 2-Methyl-3,4,6-trifluorobenzoic acid, is used in the preparation of photosensitizers, medicines, and pesticides .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that this compound is an important raw material for these applications .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • Preparation of Benzamide Derivatives

    • Summary of Application : 2,3,4-Trifluorobenzoic Acid is used in the preparation of benzamide derivatives with potential anti-cancer properties .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .

properties

IUPAC Name

3,4,6-trifluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKKNZVRSHNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435985
Record name 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,4,6-trifluorobenzoic acid

CAS RN

119916-22-2
Record name 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

200 mg of 2,3,4,6-tetrafluorobenzoic acid was dissolved in 10 ml of diethyl ether and cooled to −10° C. in an argon atmosphere. Then 1.72 ml of a methyl magnesium bromide-diethyl ether solution (3 moles/liter) was added dropwise. After completion of dropwise addition, the reaction mixture was heated to room temperature and stirred at room temperature for 17 hours. The reaction mixture was added to about 50 ml of cold water and adjusted to pH 1 with concentrated hydrochloric acid. The reaction mixture was extracted with ethyl acetate and separated into liquids. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to give 181 mg of 3,4,6-trifluoro-2-methylbenzoic acid (yield: 92%).
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Synthesis routes and methods III

Procedure details

To a solution of 1.04 g of 2,3,4,5-tetrafluoro-6-methylbenzoic acid in 15 ml of ethanol were added 840 mg of potassium hydroxide, 232 mg of pentaethylene hexamine and 200 mg of 20% palladium hydroxide. The mixture was stirred in a hydrogen atmosphere at room temperature for 3 hours. After addition of water, the reaction mixture was filtrated through celite and the filtrate was washed with diethyl ether. The aqueous layer was adjusted to pH 1 with concentrated hydrochloric acid and extracted with dichloromethane. After evaporating the solvent, the residue was purified by silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:3) to give 761 mg of 3,4,6-trifluoro-2-methylbenzoic acid (yield: 80%).
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